Carbamic acid, N-(3-fluoro-5-iodo-4-methylphenyl)-, 1,1-dimethylethyl ester

Description

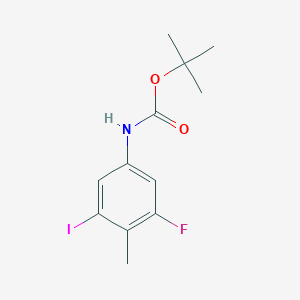

This carbamate derivative features a tert-butyl (1,1-dimethylethyl) ester group and a substituted phenyl ring with 3-fluoro, 5-iodo, and 4-methyl functional groups. The tert-butyl group is a common protecting moiety for amines, enhancing stability during synthesis .

Properties

CAS No. |

1266114-24-2 |

|---|---|

Molecular Formula |

C12H15FINO2 |

Molecular Weight |

351.16 g/mol |

IUPAC Name |

tert-butyl N-(3-fluoro-5-iodo-4-methylphenyl)carbamate |

InChI |

InChI=1S/C12H15FINO2/c1-7-9(13)5-8(6-10(7)14)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16) |

InChI Key |

ICPLQDBIGPWGLS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1I)NC(=O)OC(C)(C)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-(3-fluoro-5-iodo-4-methylphenyl)-, 1,1-dimethylethyl ester typically involves the following steps:

Starting Materials: The synthesis begins with 3-fluoro-5-iodo-4-methylphenol as the primary aromatic substrate.

Formation of Carbamate: The phenol is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the carbamate ester linkage.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0-25°C to ensure the stability of the intermediate and final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis with considerations for cost, yield, and safety. Continuous flow reactors might be employed to enhance reaction efficiency and control. Additionally, purification steps such as recrystallization or chromatography would be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions due to the presence of electron-withdrawing groups (fluorine and iodine).

Oxidation and Reduction: The carbamate group can be hydrolyzed under acidic or basic conditions, and the aromatic ring can be subjected to oxidation or reduction reactions.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used.

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions can hydrolyze the carbamate group.

Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the methyl group to a carboxylic acid.

Major Products

Substitution Products: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.

Hydrolysis Products: Hydrolysis of the carbamate group yields the corresponding phenol and tert-butyl alcohol.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

The compound is primarily explored for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets effectively due to the presence of the fluorine and iodine substituents, which can enhance lipophilicity and biological activity.

Anti-HIV Activity

Research indicates that carbamic acid derivatives can act as non-nucleoside inhibitors of HIV-1 reverse transcriptase (NNRTIs). Specifically, studies have shown that modifications to the ester moiety can lead to compounds with improved metabolic stability while retaining antiviral potency. For instance, a related compound demonstrated an IC50 value of 0.074 μM against HIV-1 reverse transcriptase, suggesting that similar derivatives may exhibit comparable or enhanced activity .

Cancer Therapeutics

Carbamic acid derivatives have also been investigated for their anticancer properties. The incorporation of halogenated phenyl groups has been linked to increased cytotoxicity against various cancer cell lines. These compounds may function by inhibiting key enzymes involved in cancer cell proliferation or inducing apoptosis .

Agricultural Applications

Due to their biological activity, carbamic acid esters are being researched for use as pesticides and herbicides. The structural characteristics of N-(3-fluoro-5-iodo-4-methylphenyl)-1,1-dimethylethyl ester suggest potential efficacy in disrupting pest growth or reproduction.

Insecticidal Properties

Studies have indicated that similar carbamate compounds can act as effective insecticides by inhibiting acetylcholinesterase, an essential enzyme for nerve function in insects. This mechanism can lead to paralysis and death in target species .

Herbicidal Activity

Research into the herbicidal properties of carbamic acid derivatives shows promise in controlling unwanted vegetation without harming crops. Compounds with specific structural features have been found to selectively inhibit weed growth while being less toxic to desirable plants .

Synthesis and Chemical Properties

The synthesis of N-(3-fluoro-5-iodo-4-methylphenyl)-1,1-dimethylethyl ester typically involves the reaction of carbamic acid with appropriate halogenated phenolic precursors under controlled conditions. The resulting compound exhibits unique chemical properties that contribute to its biological activities.

Stability and Solubility

The presence of bulky groups like 1,1-dimethylethyl enhances the compound's solubility in organic solvents while providing stability against hydrolysis in biological systems. This stability is crucial for maintaining its efficacy as a drug candidate or pesticide .

Case Study: Anti-HIV Research

In a recent study focusing on the development of new NNRTIs, researchers synthesized various carbamate derivatives and tested their efficacy against HIV-1 strains. One derivative closely related to N-(3-fluoro-5-iodo-4-methylphenyl)-1,1-dimethylethyl ester exhibited significant antiviral activity with minimal cytotoxicity in host cells .

Case Study: Agricultural Field Trials

Field trials conducted with a related carbamate compound showed effective control of specific pest populations while demonstrating a favorable safety profile for non-target species. These trials highlight the potential for developing environmentally friendly pest management solutions using such compounds .

Mechanism of Action

The mechanism of action of Carbamic acid, N-(3-fluoro-5-iodo-4-methylphenyl)-, 1,1-dimethylethyl ester would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The fluorine and iodine atoms could play a role in enhancing binding affinity through halogen bonding or other interactions.

Comparison with Similar Compounds

Structural Features

Key Observations :

Stability and Reactivity

- tert-Butyl Group : Provides steric protection against hydrolysis, a feature shared across analogs .

Biological Activity

Carbamic acid, N-(3-fluoro-5-iodo-4-methylphenyl)-, 1,1-dimethylethyl ester, also known by its chemical structure and various identifiers, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C12H14FIO2

- Molecular Weight : 304.14 g/mol

- CAS Number : [Not provided in search results]

The compound features a carbamic acid moiety with a fluoro-iodo-substituted aromatic ring, which may influence its biological interactions.

The biological activity of carbamic acid derivatives often involves interactions with specific biological targets such as enzymes or receptors. The presence of halogen substituents like fluorine and iodine can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

- Antitumor Activity : Some studies have indicated that similar compounds exhibit antitumor properties by inhibiting cell proliferation in cancer cell lines. The structural similarity to known antitumor agents suggests potential efficacy against various cancers .

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. The introduction of halogen atoms can alter the binding affinity to target enzymes, enhancing or diminishing their activity depending on the specific interactions .

In Vitro Studies

In vitro studies are crucial for assessing the biological activity of carbamic acid derivatives. For instance:

- Cell Line Testing : Compounds structurally related to carbamic acid have shown low micromolar GI50 values against breast and colon cancer cell lines (e.g., MDA-MB-468 and HT29) indicating significant growth inhibition .

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential:

- Animal Models : Research involving animal models has demonstrated varied responses based on dosage and administration routes, highlighting the need for optimized formulations to enhance bioactivity and reduce toxicity.

Case Study 1: Antitumor Efficacy

A series of fluoro-substituted isoflavones were synthesized and tested for their antitumor properties. These compounds exhibited significant growth inhibition in MDA-MB-468 cells when co-incubated with cytochrome P450 inducers, suggesting that similar mechanisms might be applicable to carbamic acid derivatives .

Case Study 2: Enzyme Interaction

Research into related carbamic acids has shown that they can act as substrates or inhibitors for cytochrome enzymes, impacting drug metabolism and efficacy in therapeutic contexts. This interaction is critical for understanding how modifications to the carbamic structure influence biological outcomes .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.